molecular formula C9H8ClNO4 B2968055 2-(2-Nitrophenoxy)propanoyl chloride CAS No. 360051-40-7

2-(2-Nitrophenoxy)propanoyl chloride

Cat. No.: B2968055
CAS No.: 360051-40-7
M. Wt: 229.62
InChI Key: LUSJVEATDQEPDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenoxy)propanoyl chloride typically involves the reaction of 2-nitrophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenoxy)propanoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Hydrogen gas, palladium catalyst

    Hydrolysis Conditions: Water, mild acidic or basic conditions

Major Products Formed

Scientific Research Applications

2-(2-Nitrophenoxy)propanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenoxy)propanoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in various chemical syntheses and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Nitrophenoxy)acetyl chloride
  • 2-(2-Nitrophenoxy)butanoyl chloride
  • 2-(2-Nitrophenoxy)benzoyl chloride

Uniqueness

2-(2-Nitrophenoxy)propanoyl chloride is unique due to its specific reactivity profile and the presence of both a nitro group and an acyl chloride group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-(2-nitrophenoxy)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-6(9(10)12)15-8-5-3-2-4-7(8)11(13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSJVEATDQEPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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